N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(methylsulfonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound that features a pyrazole ring, a piperidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole and piperidine intermediates. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by methylation. The piperidine ring is often prepared via hydrogenation of pyridine derivatives. The final step involves the coupling of the pyrazole and piperidine intermediates with a sulfonyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and solvents that are more environmentally friendly can be explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.
Substitution: Conditions for substitution reactions can vary, but typically involve the use of strong acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interactions with biological molecules and its potential as a drug candidate.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE: shares similarities with other pyrazole and piperidine derivatives, such as:
Uniqueness
The uniqueness of N4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H22N4O3S |
---|---|
Molecular Weight |
314.41 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C13H22N4O3S/c1-10-12(9-15-16(10)2)8-14-13(18)11-4-6-17(7-5-11)21(3,19)20/h9,11H,4-8H2,1-3H3,(H,14,18) |
InChI Key |
SWEHLYOMNQIVDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNC(=O)C2CCN(CC2)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.